molecular formula C10H13NO4 B13705404 Methyl 5-(4-Tetrahydropyranyl)isoxazole-3-carboxylate

Methyl 5-(4-Tetrahydropyranyl)isoxazole-3-carboxylate

Cat. No.: B13705404
M. Wt: 211.21 g/mol
InChI Key: GWJDZPZTCDCODH-UHFFFAOYSA-N
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Description

Methyl 5-(4-Tetrahydropyranyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its significant biological activities and applications in medicinal chemistry Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-Tetrahydropyranyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-(4-Tetrahydropyranyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4-Tetrahydropyranyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to modulate various biological processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-Tetrahydropyranyl)isoxazole-3-carboxylate is unique due to the presence of the tetrahydropyranyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of stability, solubility, and interaction with biological targets compared to other isoxazole derivatives.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 5-(oxan-4-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C10H13NO4/c1-13-10(12)8-6-9(15-11-8)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3

InChI Key

GWJDZPZTCDCODH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2CCOCC2

Origin of Product

United States

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